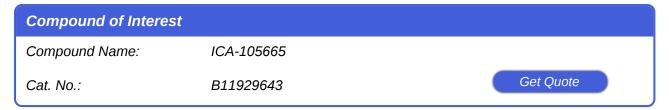


A Comparative Guide to KCNQ Channel Openers: ICA-105665 vs. XEN1101

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two KCNQ potassium channel openers, **ICA-105665** and XEN1101. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the key attributes of these compounds.

Introduction to KCNQ Channel Openers

Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2/3, are crucial regulators of neuronal excitability. Opening these channels leads to hyperpolarization of the neuronal membrane, which can suppress hyperexcitability associated with conditions like epilepsy. **ICA-105665** and XEN1101 are two such KCNQ channel openers that have been investigated for their therapeutic potential.

Mechanism of Action

Both **ICA-105665** and XEN1101 act as positive allosteric modulators of KCNQ channels, meaning they bind to a site on the channel protein distinct from the ion pore to increase the probability of the channel opening.

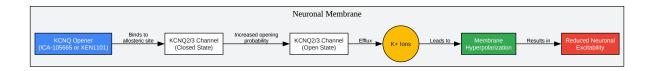
ICA-105665 is an opener of neuronal KCNQ2/3 and KCNQ3/5 potassium channels.[1][2] It has demonstrated broad-spectrum antiseizure activity in multiple animal models.[1][3]

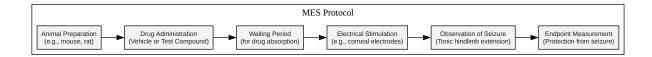


XEN1101 is a potent and selective opener of KCNQ2/3 potassium channels.[4] It is a next-generation compound designed to improve upon the potency, selectivity, and pharmacokinetic profile of earlier KCNQ openers like ezogabine.[5] Preclinical studies have shown that XEN1101 is approximately 20-fold more potent than ezogabine at potentiating KCNQ2/3 channels.[5]

Signaling Pathway of KCNQ Channel Opening

The following diagram illustrates the general mechanism of action for KCNQ channel openers like **ICA-105665** and XEN1101.





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